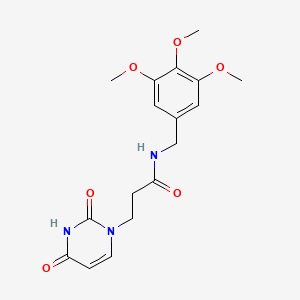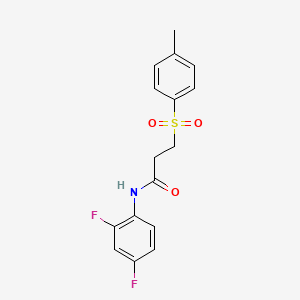
N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds, and its role or use in industry or research.
Synthesis Analysis
Synthesis analysis involves detailing the methods and reagents used to synthesize the compound. This often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. It may also involve computational predictions of these properties.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Electrophilic Cyanation Reagent : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, is used as an electrophilic cyanation agent for synthesizing various benzonitriles from aryl and heteroaryl bromides. This process includes the formation of Grignard reagents and enables the chemoselective monocyanation of dibromoarenes, highlighting a method for creating pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
- Antibacterial Activity : Derivatives of benzenesulfonamides have been synthesized and evaluated for their antibacterial properties. Certain compounds demonstrated promising activity against anaerobic Gram-positive bacterial strains, indicating their potential in developing new antibacterial agents (Sławiński, Żołnowska, Pirska, Kędzia, & Kwapisz, 2013).
- HIF-1 Pathway Inhibition for Cancer Therapy : A study on the structure-activity relationship of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs revealed potential for modifying chemical structures to optimize pharmacological properties for cancer therapeutic development. Specific modifications showed strong inhibitory effects on the HIF-1 activated transcription pathway, important for antagonizing tumor growth (Mun et al., 2012).
- Rhodium-Catalyzed Cyanation : A methodology employing N-cyano-N-phenyl-p-methylbenzenesulfonamide for the rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes has been developed. This process is noted for its efficiency and selectivity, enabling the synthesis of acrylonitriles and demonstrating potential in organic synthesis (Chaitanya & Anbarasan, 2015).
Biological Applications and Novel Synthesis Approaches
- Antimycobacterial Agents : Sulfonamide derivatives have shown potential as antimycobacterial agents, with certain compounds exhibiting higher potency than clinical agents like isoniazid. This highlights the therapeutic potential of sulfonamide derivatives in treating tuberculosis (Malwal et al., 2012).
- Novel Cyanamide Derivatives : N-Allenyl cyanamides have been synthesized through a novel approach, offering a new class of allenamide with potential applications in deriving cyanamide products. This methodology presents an innovative route for accessing challenging cyanamide derivatives (Ayres et al., 2018).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.
Direcciones Futuras
This would involve a discussion of areas for future research or potential applications of the compound.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound, some or all of this information may not be available. In such cases, it may be necessary to conduct original research to fully characterize the compound.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c1-11-2-5-13(6-3-11)23(21,22)9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBWVYLVWVGRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

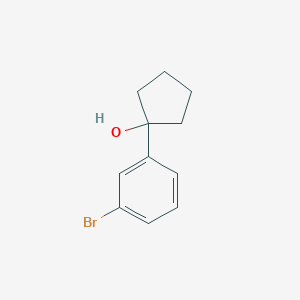
![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)
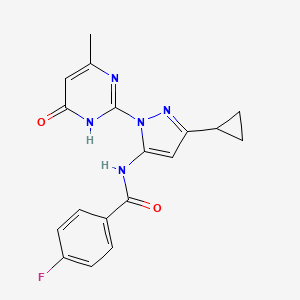
![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2967042.png)
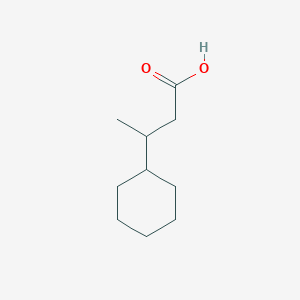
![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)
![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)
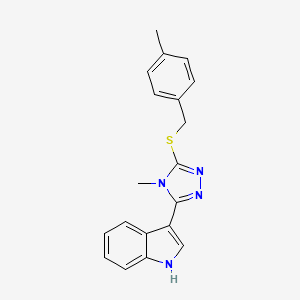
![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)
![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)
![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)
![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)
